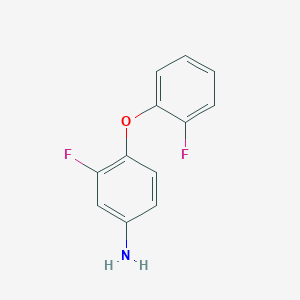

3-Fluoro-4-(2-fluorophenoxy)aniline

Description

Propriétés

IUPAC Name |

3-fluoro-4-(2-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDJCSJIBYAOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Fluoro-4-(2-fluorophenoxy)aniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline

Executive Summary

3-Fluoro-4-(2-fluorophenoxy)aniline is a key structural motif and versatile building block in the development of advanced pharmaceuticals and functional materials. Its unique substitution pattern, featuring a diaryl ether linkage and a reactive aniline moiety, makes it a valuable intermediate for introducing complex functionality. This guide provides a comprehensive overview of the most reliable and scalable synthetic pathway to this target molecule, grounded in established chemical principles. We will dissect the prevailing two-step strategy, which involves a Nucleophilic Aromatic Substitution (SNAr) reaction to form the diaryl ether bond, followed by a nitro group reduction. Alternative strategies, such as copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination, are also discussed to provide a broader context for synthetic planning. This document is intended for researchers, chemists, and process development scientists, offering not only detailed experimental protocols but also the fundamental mechanistic reasoning behind the procedural choices, ensuring both practical utility and scientific rigor.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most viable forward-synthetic strategies. The disconnection of the C-N bond of the aniline suggests a late-stage amination of a pre-formed diaryl ether. More commonly, disconnection of the C-O ether bond points to a coupling reaction between a substituted aniline and a fluorinated aromatic ring, or, more strategically, coupling a nitrobenzene precursor with a fluorophenol. The latter approach is often preferred as the nitro group serves as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack—a feature that is lost in the aniline itself.

This leads to the principal forward-synthesis strategy:

-

Diaryl Ether Formation: Construction of the C-O bond via a Nucleophilic Aromatic Substitution (SNAr) reaction between an activated fluoronitrobenzene and a fluorophenol.

-

Amine Formation: Reduction of the nitro group to the target aniline.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: SNAr and Nitro Reduction

The most industrially viable and widely documented route leverages a classic two-step sequence. This pathway is favored due to the relatively low cost of starting materials, high reaction efficiency, and predictable regioselectivity.[1][2][3]

Step 1: Diaryl Ether Formation via Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the SNAr reaction. The reaction proceeds by the attack of a nucleophile (2-fluorophenoxide) on an electron-deficient aromatic ring (3,4-difluoronitrobenzene). The strong electron-withdrawing effect of the nitro group is critical, as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy for the substitution.[2] The fluorine atom para to the nitro group is significantly more activated and is selectively displaced by the incoming nucleophile.

Caption: Simplified S(N)Ar addition-elimination mechanism.

Materials:

-

3,4-Difluoronitrobenzene

-

2-Fluorophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-fluorophenol (1.0 eq.).

-

Add anhydrous DMF or DMSO to dissolve the phenol.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the solution. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add 3,4-difluoronitrobenzene (1.0 - 1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water, which will precipitate the crude product.

-

Filter the solid precipitate, wash thoroughly with water to remove inorganic salts and residual solvent, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

| Parameter | Options | Rationale & Impact on Reaction |

| Solvent | DMF, DMSO, NMP | Aprotic polar solvents are required to solubilize the reagents and stabilize the charged intermediate. DMSO often leads to faster reaction rates. |

| Base | K₂CO₃, Cs₂CO₃, NaH | A non-nucleophilic base is essential to generate the phenoxide. K₂CO₃ is cost-effective and efficient. Cs₂CO₃ can accelerate the reaction but is more expensive. NaH is very effective but requires stricter anhydrous conditions. |

| Temperature | 80 - 140 °C | Higher temperatures increase the reaction rate. The optimal temperature is a trade-off between reaction time and the potential for side reactions or decomposition. |

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro intermediate to the desired aniline. This is a standard transformation in organic synthesis with several reliable methods available. The choice often depends on factors like scale, cost, and green chemistry considerations.

Method A: Catalytic Hydrogenation This method is clean and often high-yielding but requires specialized hydrogenation equipment.

Materials:

-

4-(2-Fluorophenoxy)-3-fluoronitrobenzene

-

Palladium on Carbon (Pd/C, 5-10 wt. %)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas

Procedure:

-

Charge a hydrogenation vessel with the nitro compound and the solvent (EtOH or EtOAc).

-

Carefully add the Pd/C catalyst under an inert atmosphere.

-

Seal the vessel and purge several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be purified by crystallization or chromatography.[2]

Method B: Metal-Acid Reduction This is a classic, robust, and cost-effective method suitable for many laboratory scales.[3][4]

Materials:

-

4-(2-Fluorophenoxy)-3-fluoronitrobenzene

-

Iron powder (Fe) or Tin(II) Chloride (SnCl₂)

-

Ammonium Chloride (NH₄Cl) or Hydrochloric Acid (HCl)

-

Ethanol/Water mixture

Procedure (using Fe/NH₄Cl):

-

In a round-bottom flask, suspend the nitro compound in a mixture of ethanol and water.

-

Add iron powder (3-5 eq.) and ammonium chloride (1 eq. or catalytic).

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and filter it through Celite to remove the iron oxides. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

The remaining aqueous layer can be basified (e.g., with NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.[5]

| Method | Reagents | Pros | Cons |

| Catalytic Hydrogenation | H₂ gas, Pd/C | High yield, clean byproducts (water), catalyst is recyclable. | Requires specialized pressure equipment, catalyst can be pyrophoric. |

| Metal-Acid Reduction | Fe/NH₄Cl, SnCl₂/HCl | Inexpensive, robust, does not require special equipment. | Generates significant metal waste, workup can be cumbersome.[2] |

Alternative Synthetic Approaches

While the SNAr/reduction pathway is dominant, other modern cross-coupling reactions offer alternative disconnections and can be valuable if the primary route is unsuccessful or if different starting materials are more accessible.

Ullmann Condensation (C-O Bond Formation)

The Ullmann condensation uses a copper catalyst to form the diaryl ether bond.[6] Traditionally, these reactions required harsh conditions (high temperatures, stoichiometric copper), but modern ligand-accelerated protocols have made this a milder and more versatile method.[7][8] This approach could involve reacting 4-amino-2-fluorobromobenzene with 2-fluorophenol in the presence of a copper catalyst and a base.

-

Advantage: Can be effective for less activated aryl halides where SNAr is slow.

-

Disadvantage: May require careful optimization of the catalyst, ligand, and base system; potential for metal contamination in the final product.

Buchwald-Hartwig Amination (C-N Bond Formation)

This powerful palladium-catalyzed cross-coupling reaction forms the C-N bond directly.[9][10] In this scenario, one could synthesize the diaryl ether 1-bromo-3-fluoro-4-(2-fluorophenoxy)benzene and then couple it with an ammonia equivalent or a protected amine.[11]

-

Advantage: Exhibits exceptional functional group tolerance and generally proceeds under milder conditions than the Ullmann reaction.[9] It has a very broad substrate scope.

-

Disadvantage: The required palladium catalysts and specialized phosphine ligands can be expensive, making it less suitable for large-scale industrial production unless the cost is justified.[12][13]

Caption: Overview of primary and alternative synthetic routes.

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

-

Purification:

-

Crystallization: The crude product is often a solid and can be purified by recrystallization from a suitable solvent like ethanol, isopropanol, or a heptane/ethyl acetate mixture.

-

Column Chromatography: For higher purity or if the product is an oil, silica gel chromatography using a gradient of ethyl acetate in hexanes is typically effective.

-

-

Characterization:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation by showing the chemical shifts, coupling constants, and integration of all unique protons, carbons, and fluorine atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point (mp): A sharp melting point range is a good indicator of purity for a crystalline solid.

-

Conclusion

The synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline is most reliably achieved through a robust two-step process involving Nucleophilic Aromatic Substitution followed by nitro group reduction. This pathway is efficient, scalable, and utilizes readily available starting materials. While modern cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig amination present viable alternatives with their own distinct advantages, the SNAr route remains the benchmark for its practicality and economic feasibility. A thorough understanding of the underlying mechanisms and process parameters, as detailed in this guide, is essential for the successful and optimized production of this important chemical intermediate.

References

- Vertex AI Search. (n.d.). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.

- ChemicalBook. (n.d.). 3-FLUORO-4-(2-FLUOROPHENOXY)ANILINE.

- BenchChem. (n.d.). 3-Fluoro-4-(morpholin-2-YL)aniline.

- BenchChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical.

- Wikipedia. (2023).

- BenchChem. (n.d.). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.

- Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- Wikipedia. (2023).

- Chemistry LibreTexts. (2023).

- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- PubMed Central (PMC). (2020).

- Echemi. (n.d.). 3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline.

- Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.

- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

- Semantic Scholar. (n.d.). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline.

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- The University of Groningen research portal. (2019).

- PubMed Central (PMC). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- PubMed Central (PMC). (n.d.).

- ResearchGate. (n.d.).

- PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)aniline.

- PubChem. (n.d.). 3-Fluoro-5-(4-propylphenoxy)aniline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. research.rug.nl [research.rug.nl]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-4-(2-fluorophenoxy)aniline chemical properties

An In-depth Technical Guide to 3-Fluoro-4-(2-fluorophenoxy)aniline: Synthesis, Properties, and Reactivity

Executive Summary

3-Fluoro-4-(2-fluorophenoxy)aniline is a fluorinated diaryl ether aniline derivative of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly influence molecular properties, including metabolic stability, binding affinity, and lipophilicity, making such scaffolds valuable for drug discovery.[1][2] This guide provides a comprehensive technical overview of its synthesis, core chemical properties, spectroscopic signature, reactivity profile, and essential safety protocols, tailored for researchers and drug development professionals. The narrative emphasizes the causality behind synthetic choices and analytical interpretations, grounding all claims in authoritative references.

Synthesis and Purification

The construction of the 3-fluoro-4-(2-fluorophenoxy)aniline scaffold primarily relies on two critical transformations: the formation of the diaryl ether linkage and the generation of the aniline moiety.

Core Synthetic Strategy: Ullmann Condensation and Nitro Group Reduction

A robust and widely adopted method for diaryl ether synthesis is the Ullmann condensation.[3][4] This copper-catalyzed reaction couples a phenol with an aryl halide.[5] For the target molecule, this involves the coupling of 2-fluorophenol with an appropriately substituted nitrobenzene, followed by the reduction of the nitro group to the primary amine.

The synthetic pathway can be logically broken down as follows:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,4-difluoronitrobenzene with the potassium salt of 2-fluorophenol. The nitro group is a strong electron-withdrawing group that activates the aryl ring for nucleophilic attack, favoring the displacement of the fluorine atom at the 4-position (para to the nitro group).[6][7]

-

Nitro Group Reduction: The resulting nitro-intermediate, 1-fluoro-2-(2-fluorophenoxy)-4-nitrobenzene, is then reduced to the target aniline. A common and effective method for this reduction is using iron powder in the presence of an acid catalyst like ammonium chloride in a solvent mixture such as isopropyl alcohol and water.[8][9]

Visualizing the Synthetic Workflow

Caption: Proposed two-step synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of 1-Fluoro-2-(2-fluorophenoxy)-4-nitrobenzene

-

To a dry flask under an inert nitrogen atmosphere, add 2-fluorophenol (1.0 eq.), 3,4-difluoronitrobenzene (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.) in dry N,N-Dimethylformamide (DMF).

-

Add copper(I) iodide (0.1 eq.) as the catalyst.

-

Heat the reaction mixture to 120-140°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diaryl ether intermediate.

Step 2: Synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline [8]

-

To a flask containing the intermediate from Step 1, add isopropyl alcohol and water.

-

Add iron powder (3.0 eq.) and ammonium chloride (1.0 eq.).

-

Heat the mixture to 60°C with vigorous stirring for 1-2 hours, monitoring by TLC.

-

After completion, filter the hot reaction mixture through a pad of Celite, washing with methanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude aniline.

-

Further purification can be achieved by recrystallization or column chromatography to obtain the final product with high purity.

Physicochemical and Computational Properties

The physical and chemical characteristics of a compound are fundamental to its application in drug design and material science.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F₂NO | [8][10] |

| Molecular Weight | 221.20 g/mol | [8][10] |

| Appearance | Off-white to brown crystalline powder (predicted) | [11] |

| Melting Point | 121-123 °C (for the related 3-fluoro-4-morpholinoaniline) | [11][12] |

| Boiling Point | ~365 °C (predicted for a related isomer) | [11] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [10] |

| LogP (Partition Coefficient) | 3.34 | [10] |

| Hydrogen Bond Acceptors | 2 | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Rotatable Bonds | 2 | [10] |

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.[13] The expected data is based on the analysis of similar fluorinated aniline structures.[14][15][16]

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Complex multiplets due to H-H and H-F coupling. The protons on both aromatic rings will show distinct signals influenced by the fluorine, amine, and ether substituents. Amine Protons (δ 3.5-4.5 ppm): A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O. |

| ¹³C NMR | Aromatic Region (δ 100-160 ppm): Carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹J C-F ≈ 240-250 Hz). Carbons ortho and meta to fluorine will show smaller C-F couplings. |

| ¹⁹F NMR | Two distinct signals are expected, one for each unique fluorine atom on the different aromatic rings. The chemical shifts will be indicative of their electronic environment. |

| IR Spectroscopy | N-H Stretching: Doublet peak around 3350-3450 cm⁻¹ (primary amine). C-O-C Stretching: Strong absorption around 1200-1250 cm⁻¹ (aryl ether). C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 221.20. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

Reactivity Profile

The reactivity of 3-fluoro-4-(2-fluorophenoxy)aniline is primarily dictated by the primary amine group and the two substituted aromatic rings.

-

Amine Group Reactivity: The primary amine is nucleophilic and will readily undergo standard reactions such as:

-

Acylation/Amide Formation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[9]

-

Schiff Base Formation: Condensation with aldehydes and ketones.[12][17]

-

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

-

-

Aromatic Ring Reactivity (Electrophilic Aromatic Substitution): The aniline ring is activated towards electrophilic substitution by the strongly activating -NH₂ group, which directs ortho and para. The position ortho to the amine and meta to the fluorine is the most likely site for substitution. The phenoxy ring is less activated.

Caption: Key reactivity sites of 3-Fluoro-4-(2-fluorophenoxy)aniline.

Safety and Handling

| Hazard Category | Precautionary Measures |

| Potential Hazards | Harmful if swallowed. Causes skin and serious eye irritation/damage. May cause respiratory irritation. Potential for organ damage through prolonged or repeated exposure.[19][20] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[18][19] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[18] Avoid contact with skin, eyes, and clothing.[18] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[20] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18] Skin: Wash with plenty of soap and water. Remove contaminated clothing.[18] Inhalation: Move person to fresh air.[18] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[19] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] Store away from strong oxidizing agents and acids.[19] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[18][20] |

References

-

Ullmann Condensation . SynArchive. [Link]

-

The Ullmann Ether Condensation . ResearchGate. [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base . Arkat USA. [Link]

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components . SciELO México. [Link]

-

Ullmann condensation . Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . PubMed Central (PMC). [Link]

-

Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications . Innospk. [Link]

-

3-Fluoro-4-morpholinoaniline . PubChem. [Link]

-

Nucleophilic aromatic substitution . Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates . ResearchGate. [Link]

-

Concerted Nucleophilic Aromatic Substitutions . PubMed Central (PMC). [Link]

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Applications of fluorine-containing amino acids for drug design . PubMed. [Link]

-

3-fluoro-4-morpholinoaniline . ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications . Beilstein Journals. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University of Calgary. [Link]

-

Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR . ResearchGate. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. synarchive.com [synarchive.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 3-FLUORO-4-(2-FLUOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. innospk.com [innospk.com]

- 12. ossila.com [ossila.com]

- 13. lehigh.edu [lehigh.edu]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 15. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum [chemicalbook.com]

- 16. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 3-Fluoro-4-(2-fluorophenoxy)aniline (CAS No. 946699-01-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Fluorinated Building Block in Modern Medicinal Chemistry

3-Fluoro-4-(2-fluorophenoxy)aniline, registered under CAS number 946699-01-0, is a highly functionalized aromatic amine that has garnered significant interest in the field of drug discovery and development. Its structure, which incorporates two fluorine atoms and a diaryl ether linkage, imparts a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic placement of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable scaffold for medicinal chemists.

This technical guide provides a comprehensive overview of 3-Fluoro-4-(2-fluorophenoxy)aniline, including its synthesis, physicochemical properties, analytical characterization, and its emerging role as a key intermediate in the development of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Fluoro-4-(2-fluorophenoxy)aniline is essential for its effective utilization in synthetic chemistry and drug design. The table below summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 946699-01-0[1] |

| Molecular Formula | C₁₂H₉F₂NO |

| Molecular Weight | 221.2 g/mol [1] |

| Appearance | Off-white to pale yellow solid (predicted) |

| Boiling Point | 282.6±40.0 °C (Predicted) |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol. |

Synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline: A Two-Step Approach

The synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline is typically achieved through a reliable two-step synthetic sequence. This process involves an initial nucleophilic aromatic substitution (SNAr) reaction to construct the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline. This method is widely applicable to the synthesis of various substituted diphenyl ethers.

Step 1: Synthesis of 1,2-Difluoro-4-(2-fluorophenoxy)-5-nitrobenzene (Nitro Intermediate)

The first step involves the reaction of a suitably activated nitrobenzene derivative with a fluorophenol in the presence of a base. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution.

Diagram 1: Synthesis of the nitro intermediate via SNAr reaction.

Step 2: Reduction of the Nitro Group to Form 3-Fluoro-4-(2-fluorophenoxy)aniline

The nitro intermediate is then reduced to the corresponding aniline. A common and efficient method for this transformation is the use of a metal catalyst, such as iron in the presence of an acid or a salt like ammonium chloride, or catalytic hydrogenation.

Diagram 2: Reduction of the nitro intermediate to the final product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of 1,2-Difluoro-4-(2-fluorophenoxy)-5-nitrobenzene

-

To a solution of 3,4-difluoronitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add 2-fluorophenol (1.1 equivalents) and potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro intermediate.

Step 2: Synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline

-

Suspend the crude nitro intermediate in a mixture of ethanol and water.

-

Add iron powder (3-5 equivalents) and ammonium chloride (0.2 equivalents) to the suspension.

-

Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 3-Fluoro-4-(2-fluorophenoxy)aniline.

Analytical Characterization

The structural confirmation of 3-Fluoro-4-(2-fluorophenoxy)aniline is typically achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals in the aromatic region (δ 6.5-7.5 ppm) exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings. A broad singlet for the amine protons (NH₂). |

| ¹³C NMR | Resonances for the twelve carbon atoms, with the carbon atoms directly attached to fluorine exhibiting characteristic doublets due to carbon-fluorine coupling. |

| ¹⁹F NMR | Two distinct signals corresponding to the two fluorine atoms in different chemical environments. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 221.2 g/mol . |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-F stretching, and C-O-C stretching of the diaryl ether. |

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-fluoro-4-(phenoxy)aniline scaffold is a prevalent structural motif in a number of kinase inhibitors. The aniline nitrogen can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a key interaction for many inhibitors. The diaryl ether moiety can occupy hydrophobic pockets within the active site, contributing to binding affinity and selectivity.

Diagram 3: Hypothetical binding mode of a kinase inhibitor derived from 3-Fluoro-4-(2-fluorophenoxy)aniline.

The incorporation of two fluorine atoms in 3-Fluoro-4-(2-fluorophenoxy)aniline can offer several advantages in drug design:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen, which can influence the molecule's ionization state at physiological pH and its ability to interact with the target protein.

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein residues, potentially increasing the binding affinity and selectivity of the inhibitor.

While specific, publicly disclosed drug candidates incorporating the exact 3-Fluoro-4-(2-fluorophenoxy)aniline moiety are not yet prevalent, its structural features make it a highly attractive building block for the development of novel inhibitors targeting various kinases implicated in diseases such as cancer and inflammatory disorders.

Safety and Handling

As with all aniline derivatives, 3-Fluoro-4-(2-fluorophenoxy)aniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Aniline compounds are generally considered toxic and can be absorbed through the skin. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

3-Fluoro-4-(2-fluorophenoxy)aniline is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined synthesis and the advantageous properties conferred by its fluorinated diaryl ether aniline structure position it as a key intermediate for the development of novel therapeutic agents. As the demand for more effective and safer drugs continues to grow, the strategic application of such fluorinated scaffolds will undoubtedly play an increasingly important role in the future of pharmaceutical research.

References

-

ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-4-(2-fluorophenoxy)aniline

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 3-Fluoro-4-(2-fluorophenoxy)aniline, a fluorinated diaryl ether aniline of significant interest to researchers and professionals in drug discovery and development.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] The diaryl ether motif is also a prevalent feature in numerous biologically active compounds. The combination of these two structural features in 3-Fluoro-4-(2-fluorophenoxy)aniline results in a molecule with considerable potential as a versatile building block for the synthesis of novel therapeutic agents. This guide will delve into the detailed molecular characteristics of this compound, providing a robust framework for its utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Fluoro-4-(2-fluorophenoxy)aniline is characterized by a central aniline ring substituted with a fluorine atom and a 2-fluorophenoxy group. The presence and positioning of these substituents give rise to a unique electronic and conformational profile.

| Property | Value | Source |

| CAS Number | 946699-01-0 | [4] |

| Molecular Formula | C₁₂H₉F₂NO | [4] |

| Molecular Weight | 221.21 g/mol | [4] |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) | Inferred from related compounds |

Synthesis and Mechanistic Insights

The synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline can be achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This approach is a common and effective strategy for the preparation of substituted anilines.[5]

Step 1: Synthesis of 1,2-Difluoro-4-(2-fluorophenoxy)nitrobenzene via Ullmann Condensation

The initial step involves the formation of the diaryl ether linkage through an Ullmann condensation. This classic copper-catalyzed reaction couples an aryl halide with a phenol.[6] In this proposed synthesis, 2-fluorophenol is reacted with 3,4-difluoronitrobenzene. The electron-withdrawing nitro group on the 3,4-difluoronitrobenzene ring activates the para-position to nucleophilic attack, favoring the desired substitution.

Caption: Ullmann condensation for diaryl ether formation.

-

To a solution of 2-fluorophenol (1.0 eq) in a suitable high-boiling polar solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI, 0.1 eq).

-

To this mixture, add 3,4-difluoronitrobenzene (1.0 eq).

-

Heat the reaction mixture to a temperature between 120-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,2-difluoro-4-(2-fluorophenoxy)nitrobenzene.

Step 2: Reduction of the Nitro Group to an Aniline

The final step is the reduction of the nitro group of the diaryl ether intermediate to the corresponding aniline. Several methods are available for this transformation, with a common and effective approach being the use of a metal in an acidic medium, such as iron powder in the presence of ammonium chloride.[7] This method is generally chemoselective for the nitro group, leaving other functional groups intact.

Caption: Reduction of the nitro-diaryl ether to the aniline.

-

Suspend the 1,2-difluoro-4-(2-fluorophenoxy)nitrobenzene (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (e.g., 3.0-5.0 eq) and ammonium chloride (e.g., 1.0-2.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Fluoro-4-(2-fluorophenoxy)aniline.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region due to the presence of two substituted benzene rings and the influence of the fluorine atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic Protons | 6.5 - 7.5 | m | |

| NH₂ Protons | 3.5 - 4.5 | br s |

The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the twelve carbon atoms in the molecule. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F (Aniline Ring) | 150 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-F (Phenoxy Ring) | 150 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-O | 140 - 150 |

| C-N | 135 - 145 |

| Aromatic C-H & C-C | 110 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Aniline) | 3300 - 3500 | Medium, two bands |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| C=C Aromatic Stretch | 1500 - 1600 | Medium to strong |

| C-O-C Stretch (Diaryl Ether) | 1200 - 1250 | Strong |

| C-F Stretch | 1100 - 1200 | Strong |

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), would show a prominent molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z | Description |

| [M]⁺ | 221 | Molecular Ion |

| [M - H]⁺ | 220 | Loss of a hydrogen atom |

| [M - NH₂]⁺ | 205 | Loss of the amino group |

| [M - C₆H₄F]⁺ | 126 | Cleavage of the ether bond |

Applications in Drug Discovery and Development

While specific biological activities for 3-Fluoro-4-(2-fluorophenoxy)aniline have not been extensively reported, its structural motifs are prevalent in a wide range of pharmacologically active molecules.

-

Kinase Inhibitors: The diaryl ether linkage is a key structural feature in many tyrosine kinase inhibitors used in oncology.[8] The aniline moiety provides a handle for further functionalization to target the ATP-binding site of various kinases.

-

Antimicrobial Agents: Fluorinated anilines are important intermediates in the synthesis of antibiotics and other antimicrobial agents.[9] The presence of fluorine can enhance metabolic stability and cell permeability.

-

CNS-Active Compounds: The lipophilicity imparted by the fluorine atoms and the diaryl ether structure can facilitate penetration of the blood-brain barrier, making this scaffold of interest for the development of central nervous system (CNS) targeted therapies.

The strategic placement of two fluorine atoms in 3-Fluoro-4-(2-fluorophenoxy)aniline offers several potential advantages in drug design:

-

Metabolic Stability: The C-F bond is exceptionally strong and can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.[10]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen, influencing its ionization state at physiological pH and affecting drug-receptor interactions.[2]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to improved potency.[1]

Conclusion

3-Fluoro-4-(2-fluorophenoxy)aniline is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic methodologies, and its unique molecular structure, featuring two fluorine atoms and a diaryl ether linkage, provides a strong foundation for the design of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide provides a comprehensive overview of its key characteristics to support its application in the development of next-generation pharmaceuticals.

References

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

-

Chemguy. (2019, January 3). reduction of nitro groups to anilines [Video]. YouTube. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8413. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8413. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Wikipedia. (2023, December 29). Ullmann condensation. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. ResearchGate. [Link]

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Wu, S., Zhao, P., Hou, Y., He, L., Wang, Z., Yang, D., Chai, Y., Liu, J., Shen, Y., Li, A., Cui, X., Zhao, D., Luo, B., Wang, J., Liu, L., Liao, W., & Zhang, Y. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 289, 117492. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

-

Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Research on Chemical Intermediates, 44(1), 469–489. [Link]

-

PubChemLite. (n.d.). 3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline (C14H14FNO2). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved January 17, 2026, from [Link]

-

Abdellatif, K. R. A., Elshemy, H. A. H., Salama, S. A., & Omar, H. A. (2015). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 484–491. [Link]

- Google Patents. (n.d.). US8974699B2 - Method for producing synthesis gases.

-

ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved January 17, 2026, from [Link]

-

MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]

-

Li, Q., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 833–842. [Link]

Sources

- 1. A one pot protocol to convert nitro-arenes into N-aryl amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. 3-FLUORO-4-(2-FLUOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(2-fluorophenoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Fluoro-4-(2-fluorophenoxy)aniline, a key intermediate in pharmaceutical and materials science research. In the absence of extensive publicly available experimental data, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights for the structural elucidation of this and similar fluoroaromatic compounds.

Introduction: The Significance of 3-Fluoro-4-(2-fluorophenoxy)aniline

3-Fluoro-4-(2-fluorophenoxy)aniline (CAS No. 946699-01-0, Molecular Formula: C₁₂H₉F₂NO, Molecular Weight: 221.2 g/mol ) belongs to a class of diaryl ether amines that are of significant interest in medicinal chemistry and materials science.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of the spectroscopic signature of this molecule is therefore paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will systematically explore the predicted spectroscopic data for 3-Fluoro-4-(2-fluorophenoxy)aniline, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Spectroscopic Overview

The structure of 3-Fluoro-4-(2-fluorophenoxy)aniline, featuring two fluorinated aromatic rings linked by an ether oxygen and bearing an amine group, gives rise to a distinct and informative set of spectroscopic data.

Figure 1: Structure of 3-Fluoro-4-(2-fluorophenoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of fluorine atoms.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.0 | m | 4H | Ar-H (phenoxy ring) | Protons on the 2-fluorophenoxy ring will appear in the typical aromatic region. The electron-withdrawing fluorine and the ether oxygen will influence their chemical shifts. |

| ~ 6.9 | d | 1H | Ar-H (aniline ring) | The proton ortho to the fluorine on the aniline ring will be a doublet due to coupling with the adjacent proton. |

| ~ 6.7 | dd | 1H | Ar-H (aniline ring) | The proton meta to the fluorine and ortho to the amine group will be a doublet of doublets due to coupling with two neighboring protons. |

| ~ 6.6 | d | 1H | Ar-H (aniline ring) | The proton ortho to the amine group will be a doublet. |

| ~ 3.7 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet. The chemical shift can vary with solvent and concentration. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about each unique carbon atom in the molecule. The presence of fluorine will lead to C-F coupling, which can be observed in the proton-decoupled spectrum.

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

| ~ 155 | d, ¹JCF ≈ 240 | C-F (aniline ring) | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly downfield. |

| ~ 152 | d, ¹JCF ≈ 245 | C-F (phenoxy ring) | Similar to the aniline ring, the carbon bonded to fluorine will be a doublet with a large coupling constant. |

| ~ 145 | s | C-O (phenoxy ring) | The carbon of the phenoxy ring attached to the ether oxygen. |

| ~ 140 | d, ²JCF ≈ 20 | C-O (aniline ring) | The carbon of the aniline ring attached to the ether oxygen will show a smaller two-bond coupling to fluorine. |

| ~ 138 | s | C-NH₂ (aniline ring) | The carbon bearing the amine group. |

| ~ 125 - 115 | m | Ar-C | The remaining aromatic carbons will appear in this region, with their chemical shifts and multiplicities influenced by their proximity to the fluorine atoms and other substituents. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the local electronic environment and is a key technique for characterizing fluorinated compounds.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -120 to -130 | m | F (phenoxy ring) | The chemical shift is typical for a fluorine atom on a benzene ring. Coupling to nearby protons will result in a multiplet. |

| ~ -135 to -145 | m | F (aniline ring) | The fluorine on the aniline ring is expected to be slightly upfield due to the electron-donating effect of the amine group. |

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-4-(2-fluorophenoxy)aniline in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A fluorine-free probe is recommended to avoid background signals.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 1620 - 1580 | Strong | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1500 - 1400 | Strong | C=C stretch | Aromatic Ring |

| 1280 - 1200 | Strong | C-O stretch (asymmetric) | Aryl Ether |

| 1250 - 1150 | Strong | C-F stretch | Aryl Fluoride |

| 1050 - 1000 | Medium | C-O stretch (symmetric) | Aryl Ether |

| 850 - 750 | Strong | C-H out-of-plane bend | Aromatic Ring |

The presence of two N-H stretching bands is characteristic of a primary amine.[3][4][5] The strong C-O and C-F stretching bands confirm the presence of the diaryl ether and fluoroaromatic moieties.

Experimental Protocol: FT-IR Spectroscopy

Figure 2: Workflow for FT-IR analysis.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 221, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: Diaryl ethers can undergo cleavage at the ether linkage.[6][7] The presence of fluorine atoms will also influence the fragmentation.

Figure 3: Predicted major fragmentation pathways.

Predicted Key Fragments:

| m/z | Proposed Structure/Loss |

| 221 | Molecular Ion [M]⁺ |

| 202 | [M - HF]⁺ |

| 125 | [C₆H₄FNO]⁺ (Fluorophenoxy radical cation) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

The fragmentation pattern will be a key identifier for the specific substitution pattern of the molecule.

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Gas Chromatography (GC):

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: A temperature gradient program is typically used to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 280 °C).

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 3-Fluoro-4-(2-fluorophenoxy)aniline. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the identification and characterization of this important molecule. By understanding the fundamental principles behind the spectroscopic behavior of fluoroaromatic compounds, researchers can confidently apply these techniques in their synthetic and analytical workflows. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.

References

-

Hoyt, J. C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8438–8444. [Link]

- Klein, R. A. (1971). Mass spectrometric analysis of mono- and dialkyl ethers of diols. Lipids, 6(10), 727-733.

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Illinois State University. An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

-

Griti. Infrared Spectroscopy Alcohols, Ethers, Amines Overview. (2016, September 21). [Link]

-

LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

-

Whitman College. GCMS Section 6.13: Fragmentation of Ethers. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass spectrometric analysis of mono- and dialkyl ethers of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GCMS Section 6.13 [people.whitman.edu]

Synthesis of Precursors for 3-Fluoro-4-(2-fluorophenoxy)aniline: A Guide for Medicinal Chemists and Process Development Scientists

An In-depth Technical Guide

Abstract

3-Fluoro-4-(2-fluorophenoxy)aniline is a critical building block in the synthesis of various high-value pharmaceutical agents. Its specific substitution pattern, featuring a diaryl ether linkage and strategically placed fluorine atoms, imparts unique physicochemical properties to target molecules, enhancing attributes like metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the prevalent and efficient synthetic strategies for preparing this key intermediate, with a focus on the synthesis of its direct precursor. We will delve into the mechanistic rationale behind preferred synthetic routes, provide detailed experimental protocols, and offer field-proven insights to navigate common challenges. This document is intended for researchers, chemists, and drug development professionals engaged in the practical synthesis of complex organic molecules.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline logically proceeds via the reduction of its nitro-analogue, 3-Fluoro-4-(2-fluorophenoxy)nitrobenzene . Therefore, the central challenge lies in the efficient construction of the diaryl ether bond in this nitroaromatic precursor. Retrosynthetic analysis reveals two primary strategies for forming this C-O linkage:

-

Strategy A (Preferred): Formation of the diaryl ether bond via Nucleophilic Aromatic Substitution (SNAr), followed by the reduction of the nitro group to an aniline. This is generally the most direct and high-yielding approach.

-

Strategy B: Formation of the aniline first, followed by a late-stage diaryl ether formation (e.g., via Buchwald-Hartwig C-O coupling). This route is often more complex due to challenges with catalyst poisoning and side reactions involving the aniline moiety.

This guide will focus on the more robust and industrially viable Strategy A .

Core Synthesis: Construction of the Diaryl Ether Precursor

The key step is the formation of 3-Fluoro-4-(2-fluorophenoxy)nitrobenzene . The most common and effective method is a Nucleophilic Aromatic Substitution (SNAr) reaction.

2.1. Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is highly effective for this transformation due to the electronic properties of the starting material, 1,2-difluoro-4-nitrobenzene.[1]

Causality Behind Experimental Choices:

-

Aryl Halide: 1,2-Difluoro-4-nitrobenzene is the ideal electrophile. The nitro group is a powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic attack, particularly at the para position.[2][3] The fluorine atom at the C4 position is thus an excellent leaving group in this activated system.

-

Nucleophile: 2-Fluorophenol is deprotonated in situ by a mild base to form the more potent 2-fluorophenoxide nucleophile.

-

Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more basic and has higher solubility in polar aprotic solvents, often leading to faster reaction rates, but K₂CO₃ is more cost-effective for large-scale synthesis.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is required.[4] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction.

Sources

An In-Depth Technical Guide to 3-Fluoro-4-(2-fluorophenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(2-fluorophenoxy)aniline, a fluorinated diaryl ether aniline that serves as a valuable, high-potential building block for medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, present a detailed, field-proven synthetic protocol with mechanistic insights, and discuss its strategic applications in modern drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates in their research and development pipelines.

Compound Profile and Strategic Importance

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2][3] The diaryl ether motif is also a privileged scaffold found in numerous clinically successful drugs, particularly kinase inhibitors, where it provides an optimal blend of rigidity and conformational flexibility.[4] 3-Fluoro-4-(2-fluorophenoxy)aniline combines these critical features, making it an intermediate of significant interest. Its structure presents multiple opportunities for derivatization, positioning it as a key component for synthesizing novel therapeutic agents.

Table 1: Core Compound Identifiers

| Identifier | Data | Reference |

|---|---|---|

| IUPAC Name | 3-Fluoro-4-(2-fluorophenoxy)aniline | N/A |

| CAS Number | 946699-01-0 | [5] |

| Molecular Formula | C₁₂H₉F₂NO | [5] |

| Molecular Weight | 221.21 g/mol | [5][6] |

| Canonical SMILES | C1=CC(=C(C=C1F)OC2=C(C=C(C=C2)N)F)F | N/A |

| Structure |  | N/A |

| N/A |

Physicochemical & Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and formulation. While specific experimental data for this compound is not widely published, Table 2 summarizes key predicted and known properties based on its structure and analogous compounds.

Table 2: Physicochemical Properties

| Property | Value / Description | Notes |

|---|---|---|

| Appearance | Expected to be an off-white to brown crystalline powder or solid. | Based on analogous compounds like 3-Fluoro-4-morpholinoaniline.[7] |

| Melting Point | Not specified. Expected to be in the range of 80-130 °C. | Similar fluorinated anilines have melting points in this range.[7] |

| Boiling Point | Not specified. Estimated >300 °C at 760 mmHg. | High boiling point is typical for diaryl ether structures. |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Methanol). | Common for aromatic compounds of this size. |

| XLogP3 (Predicted) | ~3.0-3.5 | Indicates moderate lipophilicity, a desirable trait for drug candidates.[8] |

Spectroscopic Signature

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 6.8-7.5 ppm) due to proton-proton and proton-fluorine couplings. A broad singlet corresponding to the amine (-NH₂) protons would appear, with its chemical shift dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons will appear in the 110-160 ppm range. Carbons directly attached to fluorine will show large one-bond C-F coupling constants.

-

¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, with their chemical shifts and coupling patterns providing definitive structural information.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C-O-C stretching of the diaryl ether (approx. 1200-1280 cm⁻¹), and C-F stretching (approx. 1100-1250 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z ≈ 221.07.

Synthesis and Mechanistic Rationale

The most logical and robust synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline is a two-step process: a Nucleophilic Aromatic Substitution (SₙAr) to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline.[9][10]

Causality and Experimental Choices

-

Step 1: Nucleophilic Aromatic Substitution (SₙAr). The formation of the diaryl ether linkage is the key bond construction. The SₙAr reaction is chosen because the starting material, 1,2-difluoro-4-nitrobenzene, is highly activated for nucleophilic attack.[9] The strong electron-withdrawing nitro group (-NO₂) at the para position stabilizes the negative charge of the intermediate Meisenheimer complex, dramatically accelerating the reaction. Fluorine is an excellent leaving group in SₙAr reactions. 2-fluorophenol is used as the nucleophile. A moderate base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide without causing unwanted side reactions. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal as it effectively solvates the potassium cation, leaving the phenoxide anion highly reactive.[11]

-

Step 2: Nitro Group Reduction. The reduction of the nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis.[12] Numerous methods exist, but reduction using iron powder (Fe) in the presence of an acidic catalyst like ammonium chloride (NH₄Cl) in an alcohol/water solvent system is selected.[10][13] This method is cost-effective, highly chemoselective (it will not reduce the aromatic rings or cleave the ether bond), and avoids the need for high-pressure hydrogenation equipment or more expensive catalysts like Palladium on carbon (Pd/C).[12][13] The reaction proceeds via a series of single-electron transfers from the iron metal.[13]

Visualized Synthesis Workflow

Caption: A robust two-step synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Fluoro-2-(2-fluorophenoxy)-4-nitrobenzene

-

Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-difluoro-4-nitrobenzene (10.0 g, 62.8 mmol), 2-fluorophenol (7.75 g, 69.1 mmol, 1.1 eq), and anhydrous potassium carbonate (17.4 g, 125.6 mmol, 2.0 eq).

-

Solvent Addition: Add anhydrous Dimethylformamide (DMF, 100 mL).

-

Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrobenzene is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow precipitate will form.

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove DMF and salts.

-

Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary, yielding the intermediate as a yellow solid.

Step 2: Synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline

-

Reagent Setup: In a 500 mL round-bottom flask, suspend the crude 1-fluoro-2-(2-fluorophenoxy)-4-nitrobenzene (from Step 1, approx. 62.8 mmol) in a mixture of ethanol (200 mL) and water (50 mL).[14]

-

Catalyst Addition: Add iron powder (17.5 g, 314 mmol, 5.0 eq) and ammonium chloride (1.68 g, 31.4 mmol, 0.5 eq).[10]

-

Reaction: Heat the suspension to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol (2 x 50 mL).

-

Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Add 200 mL of ethyl acetate and 100 mL of water to the remaining aqueous residue. Separate the organic layer.

-

Purification: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product, 3-Fluoro-4-(2-fluorophenoxy)aniline. The crude product can be purified by column chromatography if a higher purity is required.

Applications in Medicinal Chemistry

3-Fluoro-4-(2-fluorophenoxy)aniline is not merely a chemical curiosity; it is a strategically designed building block for creating high-value pharmaceutical assets. Its utility stems from the beneficial properties imparted by its core structural motifs.

-

The Diaryl Ether Linker: This C-O-C bridge is a bioisostere of more metabolically labile groups. It provides a semi-rigid linkage that can orient aromatic rings into the binding pockets of enzymes, such as protein kinases, making it a key feature in many Type II kinase inhibitors like Sorafenib.[4]

-

Fluorine as a "Miracle Element": The strategic placement of fluorine atoms confers multiple advantages.[1][2]

-

Metabolic Blocking: Fluorine atoms can block sites of oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), increasing the half-life and bioavailability of a drug.[3]

-

Enhanced Binding: The highly polarized C-F bond can participate in favorable electrostatic and hydrogen bonding interactions with protein residues, increasing binding affinity and potency.[15]

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, making it less basic. This can reduce off-target toxicities associated with highly basic amines and improve cell permeability.[3]

-

-

The Aniline Functional Group: The primary amine is a versatile chemical handle, allowing for straightforward derivatization into amides, sulfonamides, ureas, or its use in coupling reactions (e.g., Buchwald-Hartwig, Pictet-Spengler) to build more complex molecular architectures.[14]

Logical Framework for Drug Design

Caption: Strategic benefits of the 3-Fluoro-4-(2-fluorophenoxy)aniline scaffold in drug design.

Safety, Handling, and Storage

Substituted anilines as a class of compounds require careful handling due to potential toxicity.[16][17]

-

Hazard Identification: While a specific Safety Data Sheet (SDS) must be consulted, compounds of this class are often classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin.[18][19] They can cause skin and serious eye irritation.[20] Chronic exposure may pose additional health risks.[18]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[20] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[20]

-

Spill Management: Have spill control materials (e.g., absorbent pads) readily available. In case of a spill, evacuate the area and follow established laboratory procedures for cleanup.[18]

-